molecular formula C17H20BrNO5 B4904756 Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4904756
M. Wt: 398.2 g/mol
InChI Key: SPTYXSCPYMRLLO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (hereafter referred to as Compound A) is a tetrahydropyridine derivative characterized by a brominated dimethoxyphenyl substituent at the 4-position and an ester group at the 3-position. Its molecular formula is C₁₇H₂₀BrNO₅, with a molecular weight of 398.25 g/mol .

Key structural features include:

  • Bromo and methoxy groups on the aromatic ring, which influence electronic properties and reactivity.
  • Tetrahydropyridine core with a ketone (6-oxo) group, enabling hydrogen bonding and conformational rigidity.
  • Ethyl ester at the 3-position, offering synthetic versatility for derivatization.

Synthetic routes to such compounds often involve multi-component reactions under microwave (MW) irradiation, as seen in related tetrahydropyridine derivatives .

Properties

IUPAC Name

ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO5/c1-5-24-17(21)16-9(2)19-15(20)7-11(16)10-6-13(22-3)14(23-4)8-12(10)18/h6,8,11H,5,7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYXSCPYMRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2Br)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites . This inhibition can lead to various physiological effects, such as reduced muscle spasms and improved cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₅H₁₆INO₃; MW: 385.20 g/mol .
  • Key Differences : Replacement of bromine with iodine increases molecular weight and polarizability. The larger iodine atom may alter steric interactions and redox properties.
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₅H₁₆BrNO₃; MW: 354.20 g/mol .
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₅H₁₆ClNO₃; MW: 309.75 g/mol .
  • Key Differences : Chlorine substituent (electron-withdrawing) at the para position modifies electronic effects compared to bromine in Compound A. This may influence solubility and biological activity.
Ethyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₅H₁₆FNO₃; MW: 293.29 g/mol .
  • Key Differences : Fluorine’s high electronegativity enhances metabolic stability but reduces steric bulk compared to bromine.

Functional Group Variations

Ethyl 4-[2-(trifluoromethyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₆H₁₆F₃NO₃; MW: 351.30 g/mol .
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, enhancing membrane permeability in drug design.
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula : C₂₄H₂₂N₂O₅S₂; MW : 482.57 g/mol .
  • Key Differences : Thiophene and tosyl groups add aromatic and sulfonic acid characteristics, broadening applications in asymmetric synthesis and catalysis.

Core Structure Modifications

Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula : C₁₄H₁₃N₂O₄; MW : 281.27 g/mol .
  • Key Differences: A cyano group at the 5-position and furan substituent increase electrophilicity and heterocyclic diversity. This compound has demonstrated utility as a corrosion inhibitor for carbon steel in acidic environments .
Diethyl 4,4′-(1,4-phenylene)bis(2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate)
  • Molecular Formula : C₂₄H₂₈N₂O₆; MW : 456.49 g/mol .
  • Key Differences : A bis-heterocyclic structure with a phenylene bridge enables applications in polymer chemistry and as a ligand in coordination complexes.

Thioxo Derivatives

Methyl 2-methyl-4-phenyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Molecular Formula: C₁₄H₁₅NO₂S; MW: 273.34 g/mol .
  • Key Differences : Replacement of the 6-oxo group with thioxo enhances sulfur-mediated interactions, useful in metal chelation and enzyme inhibition.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
Compound A (Target) C₁₇H₂₀BrNO₅ 398.25 2-bromo-4,5-dimethoxyphenyl, ethyl ester Drug scaffold, materials science
Ethyl 4-(2-iodophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₆INO₃ 385.20 Iodo substituent High-throughput screening
Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₆ClNO₃ 309.75 Para-chloro substituent Synthetic intermediate
Ethyl 5-cyano-4-(furan-2-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₄H₁₃N₂O₄ 281.27 Cyano, furan Corrosion inhibition
Diethyl 4,4′-(1,4-phenylene)bis(2-methyl-6-oxo-tetrahydropyridine-3-carboxylate) C₂₄H₂₈N₂O₆ 456.49 Bis-heterocyclic, phenylene bridge Polymer chemistry

Biological Activity

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with significant interest in medicinal chemistry. Its structure suggests potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H20BrNO5C_{17}H_{20}BrNO_5, and its IUPAC name is this compound. The compound features a tetrahydropyridine ring system substituted with a bromo and dimethoxyphenyl group, which may contribute to its biological activity.

The proposed mechanism of action for this compound involves modulation of neurotransmitter release in the central nervous system. It is believed to interact with monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline. This interaction suggests potential applications in treating mood disorders and other neurological conditions.

Antidepressant Potential

Research indicates that compounds structurally similar to this compound exhibit antidepressant properties. Studies have shown that these compounds can enhance serotonin levels in the brain, which is critical for mood regulation.

Anti-inflammatory Effects

The compound has also been included in anti-inflammatory libraries for screening purposes. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for further investigation in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityReferences
This compoundTetrahydropyridine ring with bromo and dimethoxy groupsAntidepressant; Anti-inflammatory
Tricyclic Antidepressants (TCAs)Three-ring structureEffective antidepressants
Selective Serotonin Reuptake Inhibitors (SSRIs)SSRIs modulate serotonin levelsCommonly used antidepressants

Case Studies

  • Antidepressant Activity : A study investigated the effects of similar compounds on depression models in rodents. Results indicated significant improvement in behavioral tests indicative of antidepressant effects when administered at specific dosages.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of related tetrahydropyridine derivatives. Results showed reduced cytokine production in vitro when treated with these compounds.

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